醋酸美乐更斯特

描述

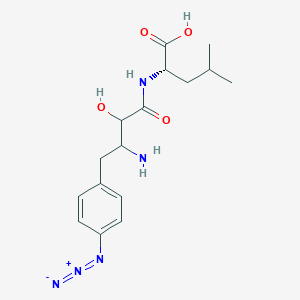

Melengestrol acetate (MGA) is an orally active progestin used in veterinary applications, particularly in cattle. It is known to block estrus and the preovulatory surge of luteinizing hormone (LH) in beef heifers, effectively preventing ovulation and maintaining consistent weight gain in feedlot heifers . MGA is also used as a contraceptive in zoo felids, although its mechanism of action does not appear to suppress folliculogenesis or prevent ovulation in all cases10.

Synthesis Analysis

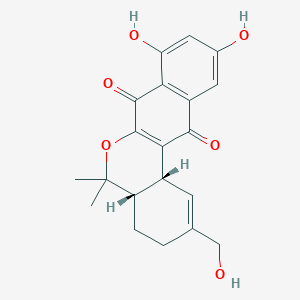

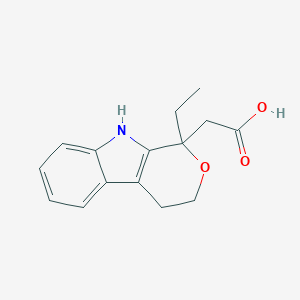

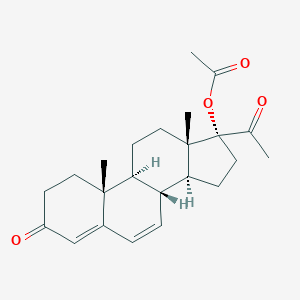

The synthesis of MGA is not detailed in the provided papers. However, its structure, which includes a 6α-methyl and 17α-acetoxy substituents and a 6,7 double bond, suggests that it is a synthetic steroid with modifications intended to slow its metabolism and enhance its progestational activity .

Molecular Structure Analysis

The molecular structure of MGA, with its specific substituents, contributes to its biological activity and pharmacokinetics. The presence of a 6α-methyl group is known to increase glucocorticoid activity, while the 17α-acetoxy group and the double bond between the 6th and 7th carbon atoms are associated with progestational activity and a slower rate of metabolism .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving MGA. However, the environmental study indicates that MGA can persist in agricultural ecosystems, with residues detectable in soil for extended periods after being excreted by treated cattle . This suggests that MGA is relatively stable and resistant to degradation in the environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of MGA are not explicitly described in the papers. However, its detection in various tissues and plasma through different analytical methods, including enzyme immunoassay (EIA), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS), implies that MGA has specific properties that allow for its extraction, isolation, and quantification from biological matrices .

Relevant Case Studies

Several studies have investigated the effects of MGA on cattle. For instance, MGA has been shown to block the expression of behavioral estrus and ovulation in beef heifers . Dose-dependent studies have explored the physiological effects of MGA on plasma levels of estradiol, progesterone, and LH in cycling heifers, with higher doses suppressing cyclic peaks of these hormones . In feedlot performance studies, MGA has been found to improve average daily gain in beef steers at certain doses without significantly affecting carcass characteristics . Additionally, MGA has been implicated in enhancing adipogenic gene expression in cultured muscle-derived cells, suggesting a possible mechanism for its growth-promoting effects in cattle .

科学研究应用

动物园动物的生殖管理

醋酸美乐更斯特 (MGA),一种合成孕激素,已被用作动物园动物的避孕药,尤其是猫科动物和犬科动物。研究表明,其长期使用与动物园猫科动物的子宫病变有关。在动物园犬科动物中,MGA 治疗被认为是子宫内膜增生、积水、纤维化和腺肌病等疾病的危险因素。因此,如果需要对动物园犬科动物进行长期避孕,则应采用其他生殖控制方法 (Moresco、Munson 和 Gardner,2009)。

免疫调节作用

醋酸美乐更斯特显示出免疫抑制作用。它能够抑制女性、大鼠和狗的月经或发情,并且已注意到可以预防或减少大鼠的炎症和实验性变态性脑脊髓炎。由于其免疫抑制能力以及与其他治疗方法相比副作用较少,因此考虑将其用于人类肾同种异体移植排斥反应 (Kountz 和 Wechter,1977)。

灵长类动物的避孕效果

已经研究了 MGA 植入物在旧大陆猴子,特别是格氏疣猴中的避孕效果。研究发现,植入物在有效期后仍留在体内的雌性繁殖的可能性显着降低,表明避孕效果延长。这表明 MGA 可以成为管理动物园种群生育力的可行避孕选择,尤其是在可预测的避孕逆转至关重要的情况下 (McDonald、Agnew、Asa 和 Powell,2020)。

牲畜发情周期的同步

已经研究了 MGA 在产后牛肉母牛中控制发情周期,提供了一种提高繁殖效率的有效方法。饲喂 MGA 可以抑制发情和排卵,当与其他激素治疗相结合时,它可以显着提高同步受孕和怀孕率。其易于管理和成本效益使其成为牲畜管理的实用选择 (Patterson、Kojima 和 Smith,2003)。

未来方向

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXWVWVPMJSAJD-KOORYGTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271332 | |

| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Melengestro acetate | |

CAS RN |

425-51-4 | |

| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melengestro acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC77897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8R,9S,10R,13S,14S,17R)-17-acetil-10,13-dimetil-3-osso-2,8,9,11,12,14,15,16-octaidro-1H-ciclopenta[a]fenantren-17-yl] acetato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17.ALPHA.-ACETOXYPREGNA-4,6-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5989X229W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)